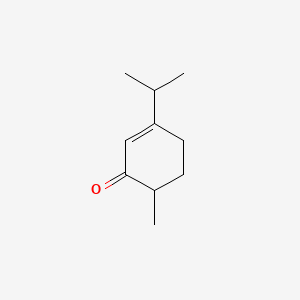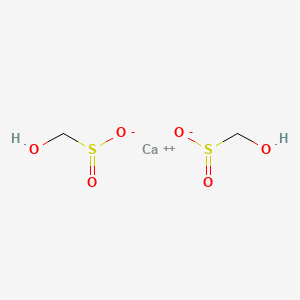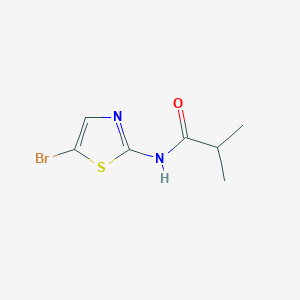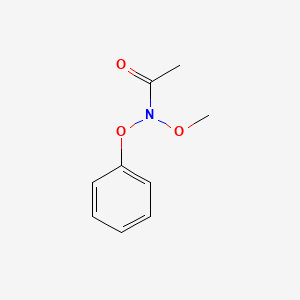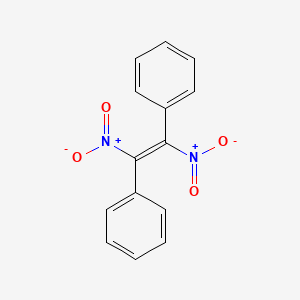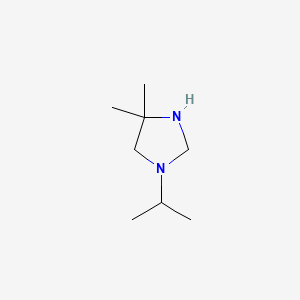
Imidazolidine, 4,4-dimethyl-1-isopropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazolidine, 4,4-dimethyl-1-isopropyl- is a heterocyclic compound with the molecular formula C8H18N2. It is a derivative of imidazolidine, characterized by the presence of two methyl groups and an isopropyl group attached to the nitrogen atoms. This compound is known for its polar, basic nature and is commonly used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Imidazolidine, 4,4-dimethyl-1-isopropyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-isopropyl-4,4-dimethylimidazolidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Imidazolidine, 4,4-dimethyl-1-isopropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .
Scientific Research Applications
Imidazolidine, 4,4-dimethyl-1-isopropyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nature allows it to form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine: The parent compound, lacking the methyl and isopropyl groups.
4,4-Dimethylimidazolidine: Similar structure but without the isopropyl group.
1-Isopropylimidazolidine: Lacks the two methyl groups.
Uniqueness
Imidazolidine, 4,4-dimethyl-1-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and isopropyl groups enhances its stability and reactivity, making it valuable in various applications .
Properties
CAS No. |
64038-70-6 |
|---|---|
Molecular Formula |
C8H18N2 |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
4,4-dimethyl-1-propan-2-ylimidazolidine |
InChI |
InChI=1S/C8H18N2/c1-7(2)10-5-8(3,4)9-6-10/h7,9H,5-6H2,1-4H3 |
InChI Key |
QXUJBJZYDXUZSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CC(NC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Imidazo[1,2-a]benzimidazole-3-carbaldehyde](/img/structure/B13813283.png)
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)

![13h-Benzo[g]pyrido[3,2-a]carbazole](/img/structure/B13813290.png)



